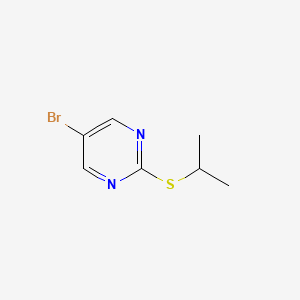
5-Bromo-2-(isopropylthio)pyrimidine
Overview
Description
5-Bromo-2-(isopropylthio)pyrimidine is a chemical compound with the CAS Number: 433684-22-1 and Linear Formula: C7H9BrN2S . It has a molecular weight of 233.13 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C7H9BrN2S/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 . The average mass is 233.129 Da and the monoisotopic mass is 231.966980 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 305.1±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Synthesis and Applications in Nucleoside Analogues
5-Bromo-2-(isopropylthio)pyrimidine and its derivatives have been extensively used in the synthesis of various nucleoside analogues. For instance, 5-Bromo-2,4-di-t-butoxypyrimidine was used to synthesize pseudouridine, an important component in RNA, suggesting potential applications in RNA-based research and therapeutics (Brown, Burdon, & Slatcher, 1968).
Antiviral Research
In the realm of antiviral research, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including 5-bromo derivatives, showed marked inhibition of retrovirus replication in cell culture. This highlights their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Neurobiological Studies
5-Bromo-2′-deoxyuridine, a related compound, has been used as a marker of DNA synthesis in neurobiological studies, particularly in understanding the development of the central nervous system. However, its incorporation into DNA has also been linked to effects on cell proliferation and viability, warranting careful interpretation of experimental results (Martí-Clúa, 2021).
Spectroscopic and Computational Analysis
Spectroscopic and computational studies of 5-bromo-2-hydroxy pyrimidine reveal insights into its electronic properties and molecular interactions. This research contributes to our understanding of its reactivity and potential applications in materials science (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).
Applications in Organic Synthesis
In organic synthesis, 5-pyrimidyllithium species, derived from this compound, have been used to produce various carboxylic acids, showcasing its versatility as a synthetic intermediate (Schlosser, Lefebvre, & Ondi, 2006).
Pharmacological Studies
Pharmacological studies have also been conducted on compounds derived from this compound, demonstrating their potential as antioxidant, anti-inflammatory, and analgesic agents (Adhikari, Kalluraya, Sujith, Gouthamchandra, Jairam, Mahmood, & Sankolli, 2012).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-propan-2-ylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRYZDHZZKNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680704 | |
| Record name | 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433684-22-1 | |
| Record name | 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



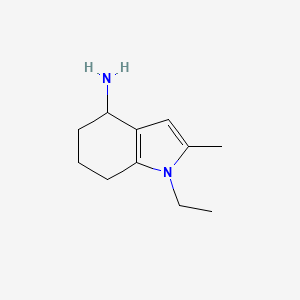
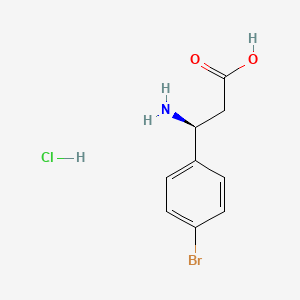
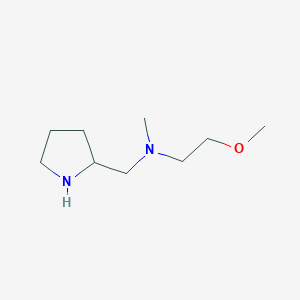

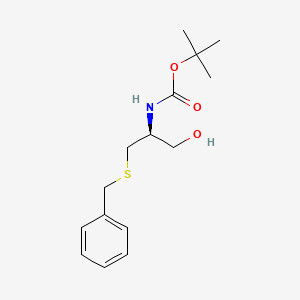
![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
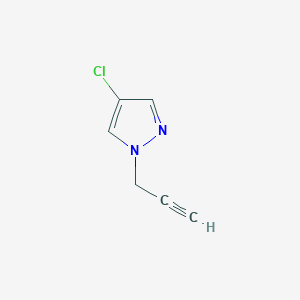
![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)


